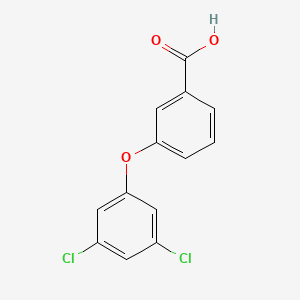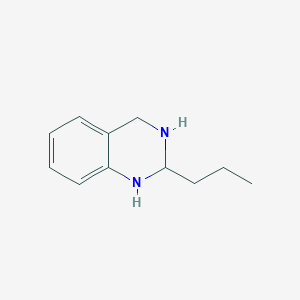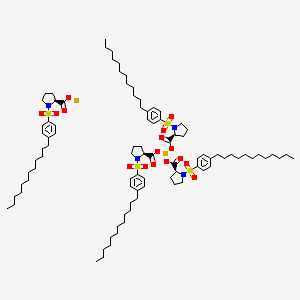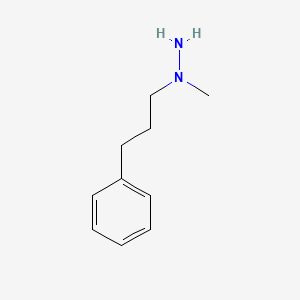
1,6-Dibromo-1,2-dihydronaphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dibromo-1,2-dihydronaphthalen-1-ol is a chemical compound with the molecular formula C10H6Br2O. It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 6 positions, and a hydroxyl group is attached at the 1 position. This compound is known for its unique structure and reactivity, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,6-Dibromo-1,2-dihydronaphthalen-1-ol can be synthesized through several methods. One common approach involves the bromination of 1,2-dihydronaphthalene followed by hydroxylation. The bromination reaction typically uses bromine (Br2) in an organic solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the 1 and 6 positions. The hydroxylation step can be achieved using a strong oxidizing agent like hydrogen peroxide (H2O2) in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
1,6-Dibromo-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1,6-dibromo-1,2-dihydronaphthalen-1-one.
Reduction: The bromine atoms can be reduced to form 1,2-dihydronaphthalen-1-ol.
Substitution: The bromine atoms can be substituted with other functional groups such as amino or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides (R-X) can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 1,6-Dibromo-1,2-dihydronaphthalen-1-one.
Reduction: 1,2-Dihydronaphthalen-1-ol.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
科学研究应用
1,6-Dibromo-1,2-dihydronaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of brominated drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 1,6-dibromo-1,2-dihydronaphthalen-1-ol involves its interaction with molecular targets through its bromine and hydroxyl groups. The bromine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
1,2-Dihydronaphthalene: Lacks the bromine and hydroxyl groups, making it less reactive in certain chemical reactions.
1,6-Dibromo-2-naphthol: Similar bromination pattern but differs in the position of the hydroxyl group.
6,6’-Dibromo-1,1’-bi-2-naphthol: Contains a bi-naphthol structure with bromine atoms at the 6 positions.
Uniqueness
1,6-Dibromo-1,2-dihydronaphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and hydroxyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
143106-23-4 |
|---|---|
分子式 |
C10H8Br2O |
分子量 |
303.98 g/mol |
IUPAC 名称 |
1,6-dibromo-2H-naphthalen-1-ol |
InChI |
InChI=1S/C10H8Br2O/c11-8-3-4-9-7(6-8)2-1-5-10(9,12)13/h1-4,6,13H,5H2 |
InChI 键 |
HLRHGNXBKIAWLH-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC2=C(C1(O)Br)C=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)

![3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol](/img/structure/B15164123.png)

![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)




![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride](/img/structure/B15164168.png)
![3,6-Bis(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15164172.png)
![Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane](/img/structure/B15164188.png)

